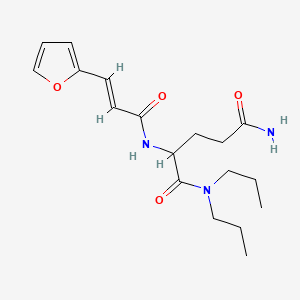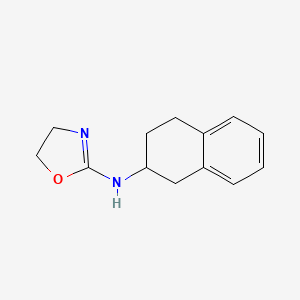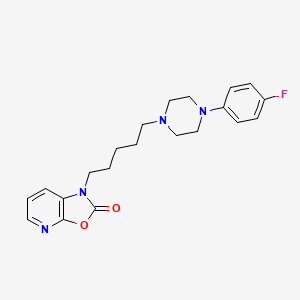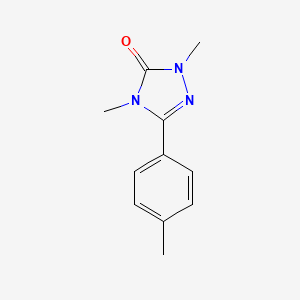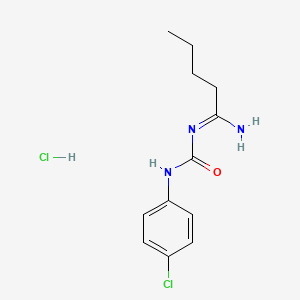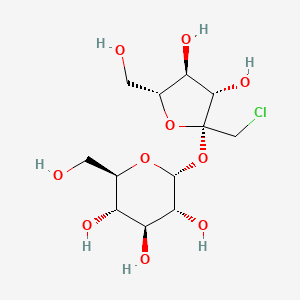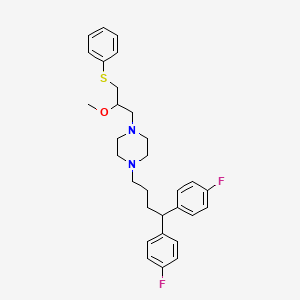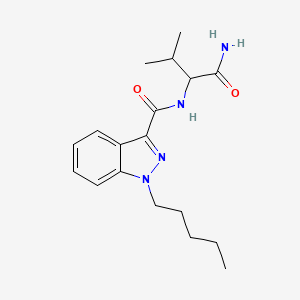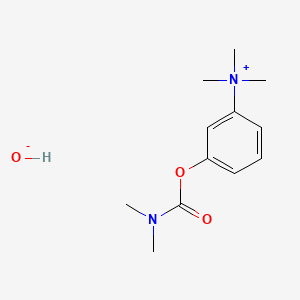
Neostigmine hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neostigmine hydroxide is a cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . Unlike physostigmine, this compound does not cross the blood-brain barrier . This compound works by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the neuromuscular junction, which enhances muscle contraction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of neostigmine hydroxide involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation . The key starting materials include m-Anisidine and Dimethylcarbamoyl chloride . The reaction conditions typically involve the use of toluene as a solvent and triethylamine (TEA) as a base, with catalytic amounts of 4-Dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Neostigmine hydroxide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction is facilitated by cholinesterase and microsomal enzymes in the liver.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: This reaction often involves nucleophilic reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various metabolites that are excreted in the urine . For example, hydrolysis of this compound produces dimethylcarbamic acid and 3-hydroxyphenyltrimethylammonium .
Wissenschaftliche Forschungsanwendungen
Neostigmine hydroxide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on neuromuscular diseases and neurotransmission.
Medicine: Widely used in clinical settings to treat myasthenia gravis and reverse muscle relaxants.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
Neostigmine hydroxide is a parasympathomimetic, specifically a reversible cholinesterase inhibitor . It binds to the anionic and ester sites of acetylcholinesterase, blocking the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the neuromuscular junction, enhancing muscle contraction . The molecular targets include nicotinic and muscarinic receptors, which are stimulated indirectly by the increased levels of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Physostigmine: Unlike neostigmine hydroxide, physostigmine can cross the blood-brain barrier.
Pyridostigmine: Similar to this compound but has a longer duration of action.
Edrophonium: Used for diagnostic purposes in myasthenia gravis due to its short duration of action.
Uniqueness
This compound is unique in its inability to cross the blood-brain barrier, making it suitable for peripheral applications without central nervous system effects . Its reversible inhibition of acetylcholinesterase also makes it a valuable tool in both clinical and research settings .
Eigenschaften
CAS-Nummer |
588-17-0 |
|---|---|
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydroxide |
InChI |
InChI=1S/C12H19N2O2.H2O/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
GTPJMRHVDZUPND-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


